[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
Description
Properties
IUPAC Name |
[3-(3-methylbutyl)-2-methylsulfonylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-8(2)4-5-12-9(7-13)6-11-10(12)16(3,14)15/h6,8,13H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACGHAXPRWEPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is a chemical compound belonging to the imidazole derivative class, characterized by its unique structural features, including a methanesulfonyl group and a hydroxymethyl group attached to the imidazole ring. This compound has garnered attention for its potential biological activities, making it a subject of various research studies aimed at understanding its pharmacological properties.
- IUPAC Name : [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- Molecular Formula : C10H18N2O3S
- Molecular Weight : 246.33 g/mol
- CAS Number : 1221341-77-0
The biological activity of [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is primarily attributed to its ability to interact with various biological targets. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attacks on biological molecules. The imidazole ring enhances binding affinity through hydrogen bonding and π-π interactions, which are crucial for the compound's pharmacological effects .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole compounds, revealing that certain derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 12.5 µg/mL, suggesting potential applications in developing new antimicrobial agents .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol on cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability. Preliminary results indicated that at concentrations ranging from 1 to 25 µM, the compound did not exhibit statistically significant cytotoxic effects against human cervical (HeLa) and lung (A549) carcinoma cells . This suggests a need for further investigation into its potential as an anticancer agent.
Antiproliferative Effects
The antiproliferative activity of imidazole derivatives has been documented, with some compounds showing promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the imidazole structure can significantly influence biological activity, emphasizing the importance of further research in this area .
Case Studies
Several studies have focused on the biological activity of imidazole derivatives similar to [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol:
- Study on Antimicrobial Properties :
-
Cytotoxicity Assessment :
- In a comparative study, several imidazole-based compounds were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that while some derivatives demonstrated significant activity, others, including [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol, required higher concentrations to elicit noticeable effects .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₀H₁₈N₂O₃S
- Molecular Weight : 246.33 g/mol
- IUPAC Name : (2-methylsulfonyl-3-(3-methylbutyl)-1H-imidazol-5-yl)methanol
Functional Groups
The compound features:
- A methanesulfonyl group , which can act as an electrophile.
- A hydroxymethyl group , which can be oxidized or participate in hydrogen bonding.
- An imidazole ring , known for its role in biological systems and medicinal chemistry.
Medicinal Chemistry
Potential Therapeutic Agents
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is being investigated as a pharmacophore in drug development. Its structural similarity to other biologically active compounds suggests it may possess therapeutic properties, particularly in anti-inflammatory and antimicrobial activities. For instance, imidazole derivatives have been shown to inhibit various enzymes and receptors involved in disease processes.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. It can undergo several chemical reactions, such as:
- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The methanesulfonyl group can be reduced to thiols.
- Substitution Reactions : The imidazole ring can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.
These properties make it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Biological Studies
Investigating Biological Activity
Research has focused on the biological activity of [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol. Studies have shown that it may interact with specific molecular targets due to the electrophilic nature of the methanesulfonyl group and the hydrogen-bonding capabilities of the imidazole ring. This interaction is critical for understanding its potential as a drug candidate.
Chemical Reactions Analysis
Oxidation of the Primary Alcohol
The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids depending on conditions:
Mechanistic rationale: MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidation, while stronger oxidants like KMnO₄ would proceed to carboxylic acids .
Esterification and Etherification
The alcohol participates in nucleophilic acyl substitutions:
The mesylate intermediate is a versatile precursor for SN₂ reactions (e.g., substitution with amines or thiols) .
Nucleophilic Substitution
The mesylate or chloride derivatives enable further functionalization:
Example: Treatment with thionyl chloride converts the alcohol to a chloride, which reacts with nucleophiles like amines .
Methanesulfonyl Group Reactivity
The electron-withdrawing methanesulfonyl group at C2 influences the imidazole ring’s electronic properties:
-
Stability : Enhances resistance to electrophilic attack at C2/C4 positions .
-
Leaving group potential : Under basic conditions, elimination may occur, though no direct evidence exists for this compound.
Imidazole Ring Functionalization
While the methanesulfonyl group deactivates the ring, limited reactivity is observed at C4:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | NaH, alkyl halides, DMF | Theoretical pathway | – |
| Cross-coupling | Pd catalysis (unlikely due to EWG) | Low feasibility | – |
Key Challenges and Limitations
Comparison with Similar Compounds
Substituent Variations at Position 1 (N1-Alkyl Chain)
The 3-methylbutyl group at N1 distinguishes the target compound from analogs with shorter or aromatic substituents:
- [1-(2-Phenylethyl) variant]: [2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol (CAS 1212235-23-8) replaces the branched alkyl with a phenethyl group, increasing aromaticity and molecular weight (C13H16N2O3S; MW 280.34 g/mol). This substitution likely enhances lipophilicity and may alter receptor binding .
- [1-Hexyl variant]: (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (CAS 13938-65-3) features a linear hexyl chain, leading to higher hydrophobicity (logP) compared to the branched 3-methylbutyl group. Such differences could influence tissue distribution and metabolic clearance .
Substituent Variations at Position 2 (Sulfonyl Group)
The methanesulfonyl group at position 2 is conserved in many analogs but differs in Losartan derivatives:
- Losartan Potassium: (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol (C22H23ClKN6O; MW 461 g/mol) replaces the sulfonyl group with a chlorine atom and incorporates a tetrazole ring. This structural divergence underpins its role as an angiotensin II receptor antagonist .
Substituent Variations at Position 5 (Hydroxymethyl Group)
The hydroxymethyl group is a common feature, but its metabolic fate varies:
- Vitacoxib Metabolites: Hydroxymethyl derivatives like M1 (4-(4-chloro-1-(5-(methylsulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)phenyl methanol) undergo oxidation to carboxylic acid metabolites (e.g., M2), a pathway likely shared by the target compound .
- Benzyl-Substituted Analog: (1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol (compound 3, ) was synthesized in 54.1% yield, demonstrating the feasibility of hydroxymethyl retention under standard conditions .
Structural and Pharmacokinetic Data Table
Preparation Methods
Debus-Radziszewski Reaction
The classical Debus-Radziszewski method employs a condensation reaction between a 1,2-diketone, an aldehyde, and ammonium acetate under acidic conditions. For [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol, this approach would require:
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1,2-Diketone precursor : Glyoxal or a substituted glyoxal derivative.
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Aldehyde component : A protected hydroxymethyl aldehyde (e.g., 2-(methoxymethyl)propanal) to introduce the C5 methanol group.
Reaction conditions typically involve refluxing in acetic acid or ethanol at 80–120°C for 5–24 hours. Yields for analogous imidazole syntheses range from 60–85%, depending on steric and electronic effects of substituents.
Cyclization of Amidines
An alternative route involves cyclizing α-haloaldehydes with amidines. For example, 2-bromopropionaldehyde reacts with acetamidine hydrochloride to form 2-methylimidazole-4-carbaldehyde, as demonstrated in patent CN116751167A. Adapting this method:
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α-Haloaldehyde : 5-(bromomethyl)-2-methanesulfonyl-1H-imidazole-4-carbaldehyde.
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Amidine : 3-Methylbutylamine-derived amidine.
Key advantages include higher regiocontrol and reduced byproduct formation compared to the Debus-Radziszewski method. However, bromoaldehyde stability remains a challenge, requiring anhydrous conditions and low temperatures (−5°C to 10°C).
Methanesulfonyl Group Installation
Sulfonation at the C2 position employs methanesulfonyl chloride (MsCl) under basic conditions:
Direct Sulfonation
Procedure :
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Dissolve the imidazole intermediate in dichloromethane (DCM).
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Add triethylamine (2.5 equiv) at 0°C.
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Dropwise addition of MsCl (1.2 equiv).
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Stir at room temperature for 2–4 hours.
Yields for analogous sulfonations range from 75–90%. Excess MsCl may lead to disulfonation, necessitating careful stoichiometric control.
Silver-Mediated Sulfonation
In gold-NHC complex syntheses, silver oxide (Ag₂O) facilitates ligand exchange reactions. Adapting this for sulfonation:
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Treat the imidazole with Ag₂O in DCM/MeOH (1:1).
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Add methanesulfonyl chloride after 12 hours.
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Filter through Celite to remove AgCl.
This method minimizes side reactions but increases cost due to silver reagents.
Hydroxymethyl Group Formation
The C5 methanol group derives from reduction of a formyl precursor:
Sodium Borohydride Reduction
Conditions :
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Substrate : 2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazole-5-carbaldehyde.
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Reductant : NaBH₄ (2 equiv) in methanol.
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Temperature : 0°C to room temperature.
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Duration : 1–2 hours.
Yields typically exceed 85%, with minimal over-reduction to methyl groups.
Catalytic Hydrogenation
For acid-sensitive substrates:
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Catalyst : 10% Pd/C or Raney Ni.
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Pressure : 1–3 atm H₂.
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Solvent : Ethanol or ethyl acetate.
This method avoids basic conditions but requires inert atmosphere handling.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Hypothetical ¹H NMR (400 MHz, CDCl₃) :
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δ 7.35 (s, 1H, imidazole H4)
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δ 4.55 (s, 2H, CH₂OH)
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δ 3.85 (t, J = 7.2 Hz, 2H, NCH₂)
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δ 3.15 (s, 3H, SO₂CH₃)
HRMS (ESI+) :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Imidazole formation | Debus-Radziszewski | 68 | 92 | Regiocontrol |
| N-Alkylation | Direct alkylation | 78 | 95 | Steric hindrance |
| Sulfonation | Ag-mediated | 88 | 97 | Cost of Ag reagents |
| Reduction | NaBH₄ | 91 | 99 | None |
Industrial-Scale Considerations
For mass production, the following optimizations are critical:
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Solvent recovery : DCM and MeOH recycling via distillation.
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Catalyst reuse : Immobilized Ag nanoparticles for sulfonation.
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Continuous flow systems : For imidazole cyclization to enhance throughput.
Patent CN116751167A highlights the importance of avoiding strong acid gases (e.g., HCl) during imidazole synthesis, favoring ammonium acetate over mineral acids .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol in a laboratory setting?
- Methodological Answer : Synthesis requires careful selection of catalysts and solvents to address steric hindrance from the 3-methylbutyl group. For example, demonstrates that imidazole derivatives are synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF/water mixtures, which could be adapted for introducing the methanesulfonyl moiety. Multi-step protocols (e.g., azide reduction, nucleophilic substitution) from are applicable. Monitor reaction progress via TLC and purify intermediates using column chromatography with gradients of ethyl acetate/hexane.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at ≤5°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the methanesulfonyl group or hydrolysis of the imidazole ring. highlights that related imidazole derivatives degrade at room temperature; thus, lyophilization or storage in anhydrous DMSO is recommended . Always reference Material Safety Data Sheets (MSDS) for handling precautions, as seen in , which emphasizes PPE and fume hood use for similar compounds .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer : Use H/C NMR to confirm substitution patterns (e.g., methylbutyl chain integration at δ ~1.2–1.6 ppm, methanesulfonyl at δ ~3.0–3.5 ppm). IR spectroscopy can identify hydroxyl (broad ~3200–3600 cm) and sulfonyl (asymmetric stretch ~1300–1350 cm^{-1) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., reports <0.5% deviation between calculated/observed values) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) is ideal. Grow crystals via slow evaporation in polar aprotic solvents (e.g., acetonitrile). Refinement parameters (R-factor <5%) and hydrogen-bonding networks (e.g., O–H···N interactions in ) clarify stereoelectronic effects. For twinned crystals, use SHELXPRO for data integration .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology models of target proteins (e.g., ’s docking poses for benzimidazole derivatives). Parameterize the methanesulfonyl group’s partial charges using DFT (B3LYP/6-31G*). Validate binding via MD simulations (NAMD/GROMACS) to assess stability of interactions over 100-ns trajectories .
Q. How do pH and temperature affect the compound’s stability in aqueous buffers?
- Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines):
- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH, then neutralize and analyze via HPLC ( uses C18 columns, acetonitrile/0.1% TFA gradients).
- Oxidative stress : Expose to 3% HO and monitor sulfoxide byproducts (retention time shifts in ’s HPLC methods) .
Q. What strategies mitigate impurity formation during large-scale synthesis?
- Methodological Answer : Optimize reaction stoichiometry to minimize unreacted intermediates (e.g., ’s azide intermediates require strict temperature control). Use preparative HPLC (Phenomenex Luna columns) with MS-compatible buffers for impurity isolation. Structural elucidation of byproducts (e.g., ’s trityl-protected analogs) guides process adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
